N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-8-9-17(19-14-25-11-5-10-22-21(25)24-19)13-18(15)23-20(26)12-16-6-3-2-4-7-16/h2-11,13-14H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYVJUYSXLYSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the one-pot three-component reaction involving imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, and enolizable C–H activated acidic compounds in the presence of sodium carbonate in water or a mixture of ethyl alcohol/water as solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
Anticancer Applications
Research has indicated that N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide exhibits significant anticancer properties.
Case Studies and Findings
Several studies have evaluated the anticancer efficacy of this compound:
- In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including leukemia and solid tumors. For instance, the compound showed an IC50 value indicating potent activity against human leukemia cells (HL-60) .
- A comparative study of similar compounds highlighted that derivatives of imidazo[1,2-a]pyrimidine exhibited enhanced cytotoxicity against various cancer types, suggesting that structural modifications could further optimize anticancer activity .
Selectivity and Toxicity
Research into the selectivity of this compound has revealed a favorable therapeutic index in preclinical models. This indicates a lower likelihood of toxicity to normal cells compared to cancerous ones.
Synergistic Effects
Studies have explored the potential for this compound to be used in combination therapies. When paired with established chemotherapeutic agents, it demonstrated synergistic effects that enhanced overall efficacy against resistant cancer cell lines .
Potential in Other Therapeutic Areas
Beyond oncology, there is emerging interest in the use of this compound for other therapeutic applications:
Neurological Disorders
Preliminary findings suggest that compounds with similar structural frameworks may influence neurological pathways potentially beneficial for treating disorders such as epilepsy or anxiety .
Antimicrobial Activity
While primarily studied for its anticancer properties, there are indications that this compound might possess antimicrobial activity as well, warranting further investigation into its broader pharmacological profile .
Conclusion and Future Directions
This compound represents a promising candidate in drug development pipelines aimed at treating various cancers. Ongoing research is necessary to fully elucidate its mechanisms of action and potential applications in other therapeutic areas.
Tables
| Application Area | Findings/Notes |
|---|---|
| Anticancer Activity | Significant inhibition of cancer cell proliferation; effective against HL-60 |
| Selectivity | Favorable therapeutic index observed in preclinical studies |
| Combination Therapy | Synergistic effects noted with established chemotherapeutics |
| Potential Neurological | Emerging interest for treating neurological disorders |
| Antimicrobial Activity | Preliminary indications suggest possible efficacy against microbial pathogens |
Mechanism of Action
The mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest at the G2/M phase, suggesting inhibition of tubulin polymerization. It also activates Caspase-3 and inhibits the PI3K/Akt/mTOR signaling pathway, which are crucial in the regulation of cell growth and survival .
Comparison with Similar Compounds
Structural Features
| Compound | Core Structure | Key Substituents | Stereochemistry |
|---|---|---|---|
| Target Compound | Imidazo[1,2-a]pyrimidine | 2-Methylphenyl, phenylacetamide | Not specified |
| Compound m (PF 43(1), 2017) | Tetrahydropyrimidin-1(2H)-yl | 2,6-Dimethylphenoxy, 1,6-diphenylhexan-2-yl | (R)-configuration at tetrahydropyrimidine; (2S,4S,5S) backbone |
| Compound n (PF 43(1), 2017) | Tetrahydropyrimidin-1(2H)-yl | 2,6-Dimethylphenoxy, 1,6-diphenylhexan-2-yl | (S)-configuration at tetrahydropyrimidine; (2R,4R,5S) backbone |
| Compound o (PF 43(1), 2017) | Tetrahydropyrimidin-1(2H)-yl | 2,6-Dimethylphenoxy, 1,6-diphenylhexan-2-yl | (S)-configuration at tetrahydropyrimidine; (2R,4S,5S) backbone |
Key Observations :
- Core Heterocycle: The target compound’s imidazopyrimidine core differs from the tetrahydropyrimidinone rings in compounds m, n, and o. This distinction may influence binding affinity and metabolic stability.
- Substituents: The target lacks the 2,6-dimethylphenoxy and diphenylhexan-2-yl groups present in compounds m–o, which are critical for their reported interactions with hydrophobic binding pockets .
- Stereochemistry : Compounds m–o exhibit defined stereocenters (e.g., R/S configurations), while the target compound’s stereochemical details are unspecified. Stereochemistry in m–o likely affects their target selectivity and pharmacokinetics .
Hypothesized Pharmacological Differences
- Binding Interactions: The imidazopyrimidine core may enable π-π stacking with aromatic residues in target proteins, whereas the tetrahydropyrimidinone rings in m–o could favor hydrogen bonding.
- Solubility: The phenylacetamide group in the target compound may reduce solubility compared to the 2,6-dimethylphenoxy acetamide groups in m–o, which have higher hydrophobicity.
- Metabolic Stability: The saturated tetrahydropyrimidinone ring in m–o might confer greater resistance to oxidative metabolism compared to the aromatic imidazopyrimidine system in the target.
Research Implications and Limitations
- Further in vitro studies (e.g., IC50 assays, solubility profiling) are required to validate structural hypotheses.
Biological Activity
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide is a compound belonging to the imidazo[1,2-a]pyrimidine class, characterized by its unique molecular structure that includes both imidazole and pyridine rings. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C22H20N4O
- Molecular Weight : 356.429 g/mol
Its structure comprises a complex arrangement that may contribute to its biological activity, particularly in medicinal chemistry applications targeting diseases such as cancer and autoimmune disorders.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound is studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown potential as a cyclooxygenase-2 (COX-2) inhibitor, which is significant in the context of inflammation and pain management.
- Receptor Interaction : Binding affinity studies suggest that this compound interacts with various biological receptors, modulating cellular pathways that could lead to therapeutic effects in cancer treatment.
- Cellular Pathway Modulation : Investigations into its effects on cellular signaling pathways have revealed its potential role in regulating immune responses and apoptosis in cancer cells.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against several cancer cell lines. For example:
- Cytotoxicity Assays : Studies have indicated that the compound exhibits IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant anticancer properties.
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 |
| Escherichia coli | Moderate | 64 |
| Bacillus subtilis | Moderate | 32 |
| Candida albicans | No activity | - |
These findings indicate that while the compound shows promise against certain bacteria, it lacks efficacy against fungal strains like Candida albicans .
Case Studies and Research Findings
Several studies have focused on the biological activity of imidazo[1,2-a]pyrimidine derivatives similar to this compound. Notable findings include:
- In Vivo Studies : Animal model studies have demonstrated that compounds within this class can effectively reduce tumor growth in xenograft models, indicating their potential as therapeutic agents.
- Toxicity Assessments : Toxicological evaluations have shown acceptable safety profiles at therapeutic doses, which is crucial for further development into clinical applications.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making this compound a viable candidate for drug formulation.
Q & A
Q. Methodological Recommendations :
- Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
- Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
(Advanced) What structural modifications enhance selectivity for specific biological targets?
Answer:
Structure-Activity Relationship (SAR) studies guide optimization:
- Imidazo[1,2-a]pyrimidine Core :
- Phenylacetamide Side Chain :
Case Study : Replacement of 2-phenyl with 4-fluorophenyl in analogs improved VEGFR-2 inhibition by 20-fold .
(Basic) What are the recommended storage conditions for this compound?
Answer:
- Temperature : Store at –20°C in sealed vials to prevent decomposition.
- Solubility : DMSO or ethanol stock solutions (10 mM) are stable for 6 months when aliquoted and frozen.
- Light Sensitivity : Protect from prolonged UV exposure due to the conjugated imidazo[1,2-a]pyrimidine system .
(Advanced) How can crystallographic data inform formulation strategies?
Answer:
- Polymorph Screening : Identify stable crystalline forms via X-ray diffraction (e.g., monoclinic vs. orthorhombic systems) .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···O/N hydrogen bonds) to predict solubility and stability .
- Salt Formation : Co-crystallization with counterions (e.g., HCl) improves bioavailability. For example, a Novartis patent describes hydrochloride salts of imidazo[1,2-a]pyrimidines with enhanced aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
